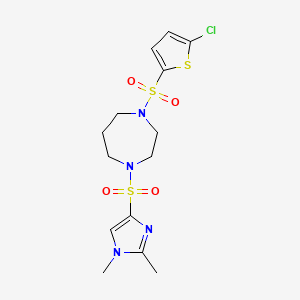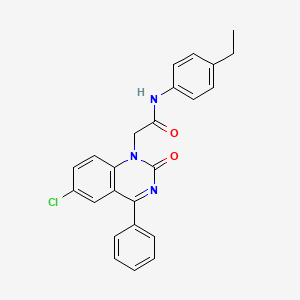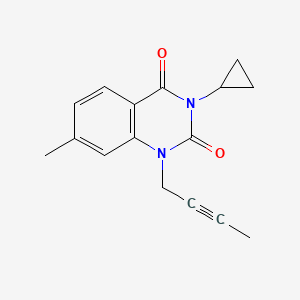
1-(but-2-yn-1-yl)-3-cyclopropyl-7-methylquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(but-2-yn-1-yl)-3-cyclopropyl-7-methylquinazoline-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as BAY 73-6691, and it is a potent and selective inhibitor of the enzyme soluble guanylate cyclase (sGC). The sGC enzyme plays a crucial role in the regulation of various physiological processes, including blood pressure, platelet aggregation, and smooth muscle relaxation. The inhibition of sGC by BAY 73-6691 has shown promising results in the treatment of various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction.
Mécanisme D'action
Target of Action
Similar compounds containing imidazole and 1,2,4-triazole moieties have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Compounds containing 1,2,4-triazole operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Biochemical Pathways
Compounds containing 1,2,4-triazole have been reported to exhibit widespread potential pharmaceutical activity, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds containing 1,2,4-triazole have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Avantages Et Limitations Des Expériences En Laboratoire
BAY 73-6691 has several advantages and limitations for lab experiments. One of the main advantages is its potency and selectivity for 1-(but-2-yn-1-yl)-3-cyclopropyl-7-methylquinazoline-2,4(1H,3H)-dione, which makes it an ideal tool for studying the role of this compound in various physiological processes. However, one of the main limitations is its solubility, which can make it challenging to work with in some experiments. Additionally, BAY 73-6691 has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the study of BAY 73-6691. One potential direction is the development of more potent and selective 1-(but-2-yn-1-yl)-3-cyclopropyl-7-methylquinazoline-2,4(1H,3H)-dione inhibitors that can be used in the treatment of various diseases. Another potential direction is the investigation of the role of this compound in other physiological processes, such as inflammation and oxidative stress. Additionally, the development of new delivery methods for BAY 73-6691 could potentially improve its effectiveness in the treatment of pulmonary hypertension and other diseases.
Méthodes De Synthèse
The synthesis of BAY 73-6691 involves several steps, starting with the reaction of 2,4-dichloroquinazoline with 2-butyn-1-ol to form 1-(but-2-yn-1-yl)-2,4-dichloroquinazoline. The intermediate product is then reacted with cyclopropylamine and lithium diisopropylamide to form 1-(but-2-yn-1-yl)-3-cyclopropylquinazoline. Finally, the compound is treated with methyl chloroformate and triethylamine to form the desired product, 1-(but-2-yn-1-yl)-3-cyclopropyl-7-methylquinazoline-2,4(1H,3H)-dione.
Applications De Recherche Scientifique
BAY 73-6691 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, BAY 73-6691 has shown promising results in the treatment of pulmonary hypertension, heart failure, and erectile dysfunction. In a study conducted on rats with pulmonary hypertension, BAY 73-6691 was found to significantly reduce pulmonary arterial pressure and improve right ventricular function. In another study on rats with heart failure, BAY 73-6691 was found to improve cardiac function and reduce mortality. In clinical trials, BAY 73-6691 has shown promising results in the treatment of pulmonary hypertension, with significant improvements in exercise capacity and hemodynamics.
Propriétés
IUPAC Name |
1-but-2-ynyl-3-cyclopropyl-7-methylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-3-4-9-17-14-10-11(2)5-8-13(14)15(19)18(16(17)20)12-6-7-12/h5,8,10,12H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFYKANDZUBIHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=C(C=CC(=C2)C)C(=O)N(C1=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

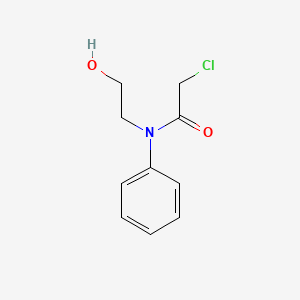
![(Z)-ethyl 2-(6-(methylsulfonyl)-2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2949024.png)
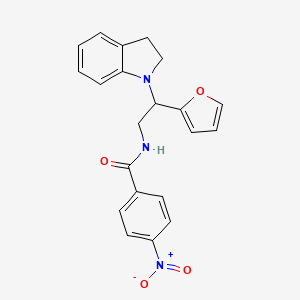
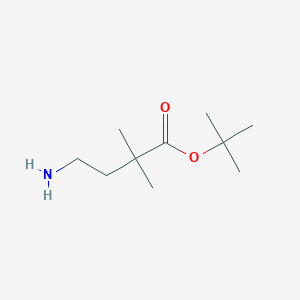

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2949030.png)
![2-{[4-(Morpholin-4-yl)-3-nitrophenyl]carbonyl}benzoic acid](/img/structure/B2949031.png)

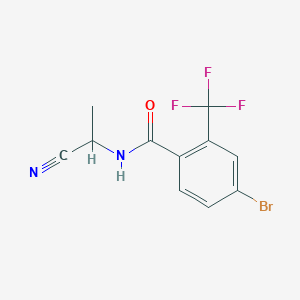
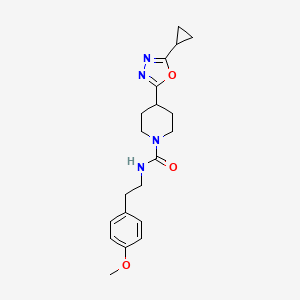
![2-[4-oxo-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-5-yl]acetic acid](/img/structure/B2949039.png)
